3-bromo-1H-indazol-6-amine
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Overview
Description
3-Bromo-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
3-Bromo-1H-indazol-6-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Employed as a probe to investigate biological processes and molecular interactions.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Future Directions
Indazole derivatives, including “3-bromo-1H-indazol-6-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more effective synthesis methods, exploring the mechanisms of action of these compounds, and evaluating their potential as therapeutic agents for various diseases .
Mechanism of Action
Target of Action
3-Bromo-1H-indazol-6-amine is a heterocyclic compound that has been shown to interact with various targets. It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . In particular, it has been found to interact with the hinge region of tyrosine kinase , a protein that plays a crucial role in signal transduction pathways and is often implicated in cancer and other diseases .
Mode of Action
The compound’s interaction with its targets leads to a series of changes at the molecular level. For instance, in the case of tyrosine kinase, the binding of this compound can inhibit the kinase’s activity . This inhibition can disrupt the signal transduction pathways that the kinase is involved in, potentially leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound can affect multiple biochemical pathways. For example, tyrosine kinases are involved in the regulation of cell growth and proliferation. By inhibiting these kinases, the compound can disrupt these processes, potentially leading to a decrease in the growth of cancer cells .
Result of Action
The primary result of this compound’s action is the inhibition of tyrosine kinase activity, which can lead to a decrease in the proliferation of cancer cells . Additionally, the compound has been shown to have a promising inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-indazol-6-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-indazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-substituted indazole derivatives.
Oxidation: Formation of nitro or nitroso indazole derivatives.
Reduction: Formation of hydrazine derivatives.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without the bromine and amino substituents.
3-Chloro-1H-indazol-6-amine: Similar structure with a chlorine atom instead of bromine.
3-Iodo-1H-indazol-6-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-Bromo-1H-indazol-6-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the amino group at the 6-position provides opportunities for further functionalization and derivatization, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-bromo-2H-indazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIJITFZLLQUCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598305 |
Source
|
Record name | 3-Bromo-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52347-72-5 |
Source
|
Record name | 3-Bromo-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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